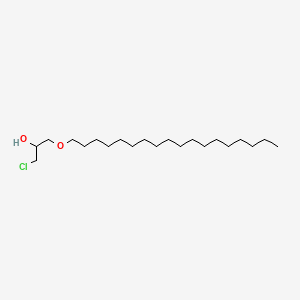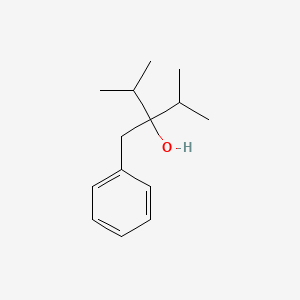
alpha,alpha-Diisopropylphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Diisopropylphenethyl alcohol: is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of two isopropyl groups attached to the alpha carbon of the phenethyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diisopropylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetone to form 1-phenyl-2-propanol. This intermediate is then subjected to further reaction with isopropylmagnesium bromide to yield this compound.
Reduction of Ketones: Another synthetic route involves the reduction of the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha,alpha-Diisopropylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Alpha,alpha-Diisopropylphenyl ketone.
Reduction: Corresponding alkane derivatives.
Substitution: Various substituted phenethyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Alpha,alpha-Diisopropylphenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Diisopropylphenethyl alcohol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Phenethyl alcohol: A simpler analog without the isopropyl groups.
Alpha,alpha-Dimethylphenethyl alcohol: Similar structure but with methyl groups instead of isopropyl groups.
Benzyl alcohol: Lacks the additional alkyl groups on the alpha carbon.
Uniqueness: Alpha,alpha-Diisopropylphenethyl alcohol is unique due to the presence of two bulky isopropyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenethyl alcohol derivatives and contributes to its specific applications and potential biological activities.
Propiedades
Número CAS |
52065-71-1 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3-benzyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H22O/c1-11(2)14(15,12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3 |
Clave InChI |
SCUFFASZSQKIIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1=CC=CC=C1)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
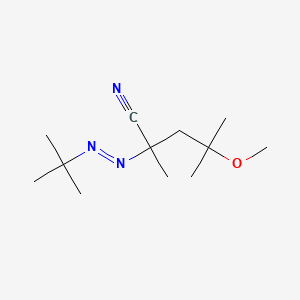
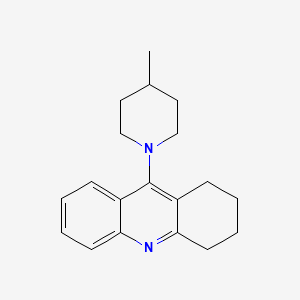

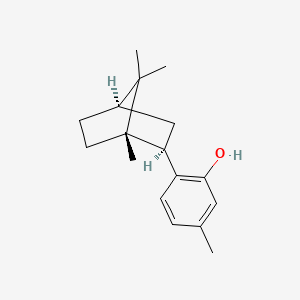
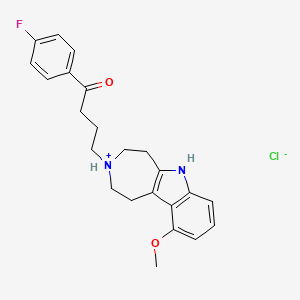
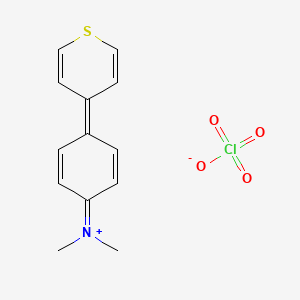
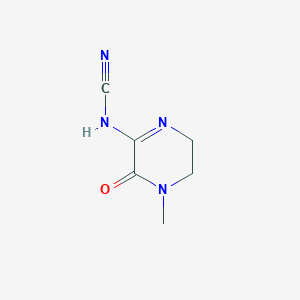
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

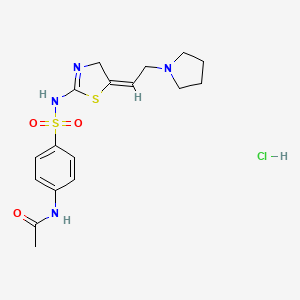
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
